

# Application Notes and Protocols for CP-LC-0867 Circular RNA Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Circular RNA (circRNA) has emerged as a promising modality for therapeutic applications due to its high stability and potential for prolonged protein expression. Effective delivery of circRNA in vivo remains a critical challenge. The novel ionizable lipid, **CP-LC-0867**, has been shown to be highly effective for encapsulating circRNA into Lipid Nanoparticles (LNPs), leading to robust and sustained protein expression in vivo. This document provides detailed application notes and protocols for the encapsulation of circRNA using **CP-LC-0867**, characterization of the resulting LNPs, and in vivo assessment of their efficacy.

### **Data Presentation**

The physicochemical characteristics of LNPs are critical quality attributes that influence their stability, delivery efficiency, and biological activity. Below is a summary of the typical characteristics of circRNA-LNPs formulated with **CP-LC-0867**.



| Formulation Component      | Parameter           | Value     |
|----------------------------|---------------------|-----------|
| Ionizable Lipid            | CP-LC-0867          | 50 mol%   |
| Phospholipid               | DSPC                | 10 mol%   |
| Cholesterol                | Cholesterol         | 38.5 mol% |
| PEG-Lipid                  | DMG-PEG 2000        | 1.5 mol%  |
| circRNA                    | Luciferase-encoding | N/A       |
| Physicochemical Properties |                     |           |
| Particle Size (Z-average)  | ~80 - 100 nm        |           |
| Polydispersity Index (PDI) | < 0.2               | _         |
| Encapsulation Efficiency   | > 90%               | _         |

# Experimental Protocols Protocol for circRNA-LNP Formulation using Microfluidics

This protocol describes the preparation of circRNA-LNPs using the novel ionizable lipid **CP-LC-0867** via microfluidic mixing.

#### Materials:

- CP-LC-0867 (in ethanol)
- DSPC (in ethanol)
- Cholesterol (in ethanol)
- DMG-PEG 2000 (in ethanol)
- Circular RNA (circRNA) encoding a reporter gene (e.g., Luciferase) in 10 mM Citrate Buffer (pH 4.0)



- Ethanol, molecular biology grade
- Nuclease-free water
- · Microfluidic mixing device and pump system
- Dialysis cassette (e.g., 10 kDa MWCO)
- · Sterile, nuclease-free tubes and reagents

#### Procedure:

- Preparation of Lipid Stock Solution (Ethanol Phase):
  - In a sterile, nuclease-free tube, combine CP-LC-0867, DSPC, Cholesterol, and DMG-PEG
     2000 in ethanol.
  - The final molar ratio of the lipids should be 50:10:38.5:1.5 (CP-LC-0867:DSPC:Cholesterol:DMG-PEG 2000).
  - Vortex the lipid mixture thoroughly to ensure complete dissolution and homogeneity.
- Preparation of circRNA Solution (Aqueous Phase):
  - Dilute the purified circRNA in 10 mM Citrate Buffer (pH 4.0) to the desired concentration.
     The final ionizable lipid to RNA weight ratio should be 10:1.
- Microfluidic Mixing for LNP Formation:
  - Set up the microfluidic mixing system according to the manufacturer's instructions.
  - Load the lipid stock solution (ethanol phase) into one syringe and the circRNA solution (aqueous phase) into another syringe.
  - Set the microfluidic pump to a total flow rate of 12 mL/min.
  - Maintain an aqueous-to-ethanol volume ratio of 3:1.



- Initiate the mixing process. The rapid mixing of the two phases will induce the selfassembly of the circRNA-LNPs.
- Purification by Dialysis:
  - Collect the LNP solution from the microfluidic device outlet.
  - To remove the ethanol and unencapsulated circRNA, dialyze the LNP solution against sterile phosphate-buffered saline (PBS) pH 7.4 using a 10 kDa MWCO dialysis cassette.
  - Perform dialysis overnight at 4°C with at least two buffer changes.
- Sterilization and Storage:
  - Recover the purified LNP solution from the dialysis cassette.
  - Sterilize the LNP suspension by passing it through a 0.22 μm sterile filter.
  - Store the final circRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

# Protocol for Physicochemical Characterization of circRNA-LNPs

- a) Particle Size and Polydispersity Index (PDI) Measurement:
- Instrument: Dynamic Light Scattering (DLS) instrument.
- Procedure:
  - Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).
  - Transfer the diluted sample to a suitable cuvette.
  - Measure the particle size (Z-average diameter) and PDI at 25°C.
  - Perform measurements in triplicate.
- b) Encapsulation Efficiency Quantification using RiboGreen Assay:



 Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated RNA can be determined.

#### Reagents:

- · Quant-iT RiboGreen RNA Assay Kit
- Triton X-100 (2% solution)
- TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

#### Procedure:

- Standard Curve: Prepare a standard curve of the free circRNA in TE buffer.
- Sample Preparation:
  - Total RNA: Dilute the circRNA-LNP sample in TE buffer containing 0.1% Triton X-100 to disrupt the LNPs.
  - Free RNA: Dilute the circRNA-LNP sample in TE buffer without detergent.

#### Assay:

- Add the RiboGreen working solution to the standards and samples.
- Incubate for 5 minutes at room temperature, protected from light.
- Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

#### Calculation:

- Determine the concentration of total RNA and free RNA from the standard curve.
- Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100



# Protocol for In Vivo Evaluation of circRNA-LNP Efficacy

This protocol describes the assessment of protein expression from circRNA-LNPs in a mouse model via intramuscular injection and bioluminescence imaging.

#### Materials:

- circRNA-LNPs encapsulating luciferase-encoding circRNA
- 6-8 week old BALB/c mice (or other suitable strain)
- D-Luciferin substrate (e.g., 15 mg/mL in sterile PBS)
- Isoflurane for anesthesia
- In Vivo Imaging System (IVIS) or similar bioluminescence imager
- Sterile syringes and needles

#### Procedure:

- Animal Handling and Acclimatization:
  - Acclimatize mice for at least one week before the experiment.
  - All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- Intramuscular Injection:
  - Anesthetize the mice using isoflurane.
  - $\circ$  Inject 50  $\mu$ L of the circRNA-LNP suspension (containing a predetermined dose of circRNA, e.g., 5  $\mu$ g) into the tibialis anterior muscle of one hind limb.
- Bioluminescence Imaging:
  - At desired time points post-injection (e.g., 6 hours, 24 hours, 3, 6, and 14 days),
     anesthetize the mice with isoflurane.



- Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg body weight).
- Wait for 10-15 minutes for the substrate to distribute.
- Place the mouse in the imaging chamber of the IVIS system.
- Acquire bioluminescence images. The exposure time may need to be adjusted based on the signal intensity.
- Data Analysis:
  - Use the analysis software provided with the imaging system to quantify the bioluminescent signal (total flux in photons/second) from a region of interest (ROI) drawn around the injection site.
  - Compare the signal intensity over time and between different LNP formulations. Studies
    have shown that LNPs formulated with CP-LC-0867 can lead to sustained luciferase
    activity for over 14 days.[1]

### **Visualizations**

**Experimental Workflow for circRNA-LNP Formulation** and Characterization





Click to download full resolution via product page

Caption: Workflow for circRNA-LNP formulation, characterization, and in vivo testing.



# Logical Flow of LNP-mediated circRNA Delivery and Expression





Click to download full resolution via product page

Caption: Mechanism of LNP-mediated circRNA delivery and subsequent protein expression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CP-LC-0867 Circular RNA Encapsulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578267#cp-lc-0867-circular-rna-encapsulation-method]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com